1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol
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Overview
Description
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and morpholine.
Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with morpholine to form 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one.
Reduction: The intermediate 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one.
Reduction: 1-[4-(Morpholine-4-sulfonyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol can be compared with similar compounds such as:
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one: This compound differs by having a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol: The position of the sulfonyl group on the phenyl ring is different, which can influence the compound’s chemical properties and biological activity.
2-Bromo-1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one: The presence of a bromine atom introduces additional reactivity, making it useful for further functionalization.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO4S |
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Molecular Weight |
271.33 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
RUOCEIMBBZEJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O |
Origin of Product |
United States |
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